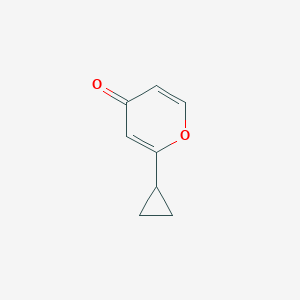

2-cyclopropyl-4H-pyran-4-one

Description

Contextualization within the Broader Landscape of Pyranone Heterocycles

Pyrones, or pyranones, are a class of heterocyclic compounds characterized by an unsaturated six-membered ring containing one oxygen atom and a carbonyl group. wikipedia.org They exist as two isomers: 2-pyrone (α-pyrone) and 4-pyrone (γ-pyrone). wikipedia.org The 4-pyrone structure is an ether-ketone found in various natural products like chromone, maltol, and kojic acid. wikipedia.org

Pyran derivatives, including 4H-pyran-4-ones, are significant in medicinal chemistry and drug discovery due to their wide range of biological activities. researchgate.netsemanticscholar.orgnih.gov These activities include anticancer, antimicrobial, anti-inflammatory, and antiviral properties. semanticscholar.orgnih.gov The versatile nature of the pyran ring allows for the synthesis of a diverse array of derivatives with unique biological and chemical properties. researchgate.netroyalsocietypublishing.orggrowingscience.com

Table 1: General Properties of Pyranone Isomers

| Isomer | Alternative Name | Structural Feature | Natural Occurrence |

|---|---|---|---|

| 2-Pyrone | α-Pyrone | Lactone | Part of the coumarin (B35378) ring system |

Historical Development and Significance of Substituted 4H-Pyran-4-one Derivatives

The study of pyrone derivatives has been a subject of ongoing research due to their importance in biological systems and as pharmacophores. researchgate.net Historically, the synthesis of 4H-pyran-4-one derivatives has been a focus of organic chemists, leading to the development of various synthetic methodologies. royalsocietypublishing.orggrowingscience.com These methods often involve multi-component reactions that allow for the efficient construction of the pyran ring with various substituents. growingscience.com

The significance of substituted 4H-pyran-4-one derivatives lies in their broad spectrum of biological activities. nih.gov For instance, certain derivatives have shown potential as antimycobacterial agents and DNA gyrase inhibitors. tubitak.gov.tr Others have been investigated for their antioxidant and antiproliferative activities against cancer cell lines. nih.gov The development of new synthetic routes, such as those utilizing environmentally friendly catalysts, continues to expand the library of these compounds for further biological evaluation. royalsocietypublishing.org

Rationale for Focused Research on 2-Cyclopropyl-4H-pyran-4-one

The specific focus on this compound stems from the unique structural and potential biological properties imparted by the cyclopropyl (B3062369) group. The cyclopropyl moiety is a known bioisostere for phenyl rings and other functional groups, and its incorporation into a molecule can significantly impact its conformational rigidity, metabolic stability, and binding affinity to biological targets.

Research into cyclopropyl-containing heterocycles has been driven by the desire to explore novel chemical space and develop compounds with improved pharmacological profiles. The synthesis of 2-cyclopropyl-γ-pyrones has been achieved through methods like 6-endo-dig cyclization-cyclopropanation. researchgate.net The presence of the cyclopropyl group at the 2-position of the 4H-pyran-4-one core is of interest for its potential to modulate the electronic and steric properties of the molecule, which could lead to novel biological activities or enhanced potency in known therapeutic areas for pyranones.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2-pyrone |

| 4-pyrone |

| Chromone |

| Maltol |

| Kojic acid |

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropylpyran-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c9-7-3-4-10-8(5-7)6-1-2-6/h3-6H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGSCBHZGZNGHDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=O)C=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Cyclopropyl 4h Pyran 4 One and Analogues

Strategies for Constructing the 4H-Pyran-4-one Core

The formation of the central 4H-pyran-4-one ring is a critical step in the synthesis of the target molecule. Various methodologies have been developed, ranging from classical cyclization reactions to more modern, efficient approaches.

Cyclization Reactions for Pyranone Ring Formation

The construction of the 4H-pyran-4-one scaffold can be achieved through several cyclization strategies. One-pot, tandem cascade reactions involving Knoevenagel condensation, Michael addition, and subsequent cyclization are effective for creating substituted 4H-pyran systems. nih.gov For instance, the reaction of aryl aldehydes, malononitrile, and β-ketoesters in the presence of a base like piperidine (B6355638) can yield highly functionalized 4H-pyrans. nih.gov

Another approach involves the oxidative cyclization of β-hydroxyenones. A palladium(II)-mediated process has been shown to be effective for preparing structurally diverse 2,3-dihydro-4H-pyran-4-ones from their corresponding β-hydroxyenone precursors. researchgate.net This method is attractive due to the ready availability of the starting materials and the regiocontrol it offers. researchgate.net Furthermore, α,β-unsaturated 1,3-diketones can be cyclized to form 2,3-dihydro-4H-pyran-4-ones in an acidic aqueous medium. researchgate.net

Table 1: Overview of Selected Cyclization Reactions for 4H-Pyran-4-one Core Synthesis

| Reaction Type | Starting Materials | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Tandem Cascade | Aryl aldehydes, malononitrile, β-ketoesters | Piperidine, ethanol, room temperature | Highly functionalized 4H-pyrans | nih.gov |

| Oxidative Cyclization | β-Hydroxyenones | Palladium(II) | 2,3-Dihydro-4H-pyran-4-ones | researchgate.net |

| Acid-catalyzed Cyclization | α,β-Unsaturated 1,3-diketones | Acidic aqueous medium | 2,3-Dihydro-4H-pyran-4-ones | researchgate.net |

Tandem Cyclization-Cyclopropanation Approaches to 2-Cyclopropyl-γ-Pyrones

A highly efficient and direct method for the synthesis of 2-cyclopropyl-γ-pyrones involves a tandem cyclization-cyclopropanation strategy. Research has demonstrated that two-component diastereoselective reactions of 2-diazo-3,5-dioxo-6-ynoates with alkenes, in the presence of a rhodium and silver catalyst system (AgSbF₆/Rh₂(OAc)₄), can directly afford 2-cyclopropyl-γ-pyrones. researchgate.net This process proceeds through a 6-endo-dig cyclization followed by cyclopropanation. researchgate.net

The reaction is notable for its ability to construct the pyranone ring and install the cyclopropyl (B3062369) group in a single, atom-economical step. The choice of catalyst system is crucial; for example, a different catalyst combination (AgOAc/Rh₂(OAc)₄/Et₃N) with similar starting materials leads to the formation of 2-cyclopropyl-2-alkylene-3(2H)-furanones via a 5-exo-dig cyclization pathway. researchgate.net

Table 2: Tandem Cyclization-Cyclopropanation for 2-Cyclopropyl-γ-pyrone Synthesis

| Starting Materials | Catalyst System | Reaction Pathway | Product | Reference |

|---|---|---|---|---|

| 2-Diazo-3,5-dioxo-6-ynoates, Alkenes | AgSbF₆/Rh₂(OAc)₄ in DCE | 6-endo-dig cyclization-cyclopropanation | 2-Cyclopropyl-γ-pyrone | researchgate.net |

| 2-Diazo-3,5-dioxo-7-aryl-6-ynoates, Alkenes | AgOAc/Rh₂(OAc)₄/Et₃N in DCE | 5-exo-dig cyclization-cyclopropanation | 2-Cyclopropyl-2-alkylene-3(2H)-furanone | researchgate.net |

Atom-Economic Syntheses for Pyran-4-ones

Atom economy is a key principle in green chemistry, aiming to maximize the incorporation of all materials used in the process into the final product. For the synthesis of 4-pyrones, atom-economic approaches have been developed that are simple and environmentally benign. One such method involves the transition-metal-free synthesis of 4-pyrones from diynones and water, promoted by trifluoromethanesulfonic acid (TfOH). This reaction proceeds via a nucleophilic addition/cyclization pathway.

N-heterocyclic carbene (NHC)-catalyzed reactions also offer an atom-economic route. For example, the [2 + 4] cyclization of an alkynyl ester with an α,β-unsaturated ketone provides highly substituted 4H-pyran derivatives under mild conditions, utilizing cheap and readily available starting materials. organic-chemistry.org

Installation and Functionalization of the Cyclopropyl Moiety

The introduction of the cyclopropyl group is a defining feature of the target compound. This can be achieved either by incorporating the cyclopropyl unit during the ring formation or by modifying a pre-formed pyranone scaffold.

Direct Cyclopropylation Methods

Direct cyclopropylation, where the cyclopropyl ring is formed concurrently with or after the main heterocyclic core construction, is an efficient strategy. As detailed in section 2.1.2, the rhodium-catalyzed tandem cyclization-cyclopropanation of diazo compounds with alkenes stands out as a prime example of a direct method to synthesize 2-cyclopropyl-4-pyrones. researchgate.net

Metal-catalyzed cyclopropanations are a well-established class of reactions for forming cyclopropane (B1198618) rings from an alkene and a metal carbenoid species. wikipedia.org Rhodium carboxylate complexes, such as dirhodium tetraacetate, are common catalysts for the decomposition of diazo compounds to generate the necessary carbene intermediate. wikipedia.org The reaction of this intermediate with an appropriate alkene precursor to the pyranone or a pyranone bearing an alkene substituent would constitute a direct cyclopropylation approach. Highly stereoselective cyclopropanations can be achieved with electron-deficient alkenes using specific rhodium catalysts derived from adamantylglycine. nih.gov

Post-Cyclization Modification of Pyranone Scaffolds

An alternative strategy involves the synthesis of a 4H-pyran-4-one scaffold first, followed by the introduction of the cyclopropyl group at the 2-position. This requires the presence of a suitable functional group at the C2 position that can be converted into a cyclopropyl ring.

The functionalization of an active methyl group at the 2-position of the pyranone ring provides a viable entry point for such modifications. For example, the enamination of 2-methyl-4H-pyran-4-ones can be achieved using reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). nih.gov This reaction introduces a 2-(dimethylamino)vinyl substituent at the 2-position. nih.gov This enamine functionality can then serve as a handle for further transformations. While direct conversion to a cyclopropyl group from this specific intermediate is not detailed in the available literature, enamines are known precursors in various cyclization and annulation reactions, suggesting a potential, albeit multi-step, pathway towards cyclopropylation.

Table 3: Post-Cyclization Functionalization at the 2-Position of 4H-Pyran-4-one

| Starting Material | Reagent | Product of Functionalization | Potential for Further Modification | Reference |

|---|---|---|---|---|

| 2-Methyl-4H-pyran-4-one | DMF-DMA, N-Methylimidazole | 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-one | The enamine moiety can be a precursor for various synthetic transformations. | nih.gov |

Green Chemistry and Sustainable Synthetic Protocols for Pyran-4-ones

The development of environmentally benign synthetic methodologies is a cornerstone of modern organic chemistry. In the context of 4H-pyran-4-one synthesis, significant efforts have been directed towards aligning traditional methods with the principles of green chemistry. These approaches focus on minimizing waste, reducing energy consumption, and utilizing less hazardous substances through innovative catalytic systems and alternative reaction media.

Catalytic Systems in Pyranone Synthesis (e.g., Metal-Catalyzed, Organocatalytic)

Catalysis offers a powerful tool for enhancing the sustainability of pyran-4-one synthesis by enabling reactions under milder conditions, improving atom economy, and allowing for catalyst recyclability. Both metal-based and organic catalysts have been successfully employed.

Metal-Catalyzed Systems: A variety of transition metals have been shown to effectively catalyze the formation of pyranone rings. For instance, cationic ruthenium(II) catalysts can promote the oxidative annulation of alkynes with acrylic acid derivatives to yield 2-pyrones. nih.gov Similarly, vanadium compounds like OV(acac)₂ have been used in the oxidation of furyl alcohols to pyranones, a key step in certain synthetic routes. nih.gov Heterogeneous catalysis, a particularly green approach due to the ease of catalyst recovery and reuse, has been demonstrated with various systems. nih.govsemanticscholar.org Iron-based catalysts, such as magnetic nanoparticles (Fe₃O₄), have been functionalized and used to facilitate multicomponent reactions (MCRs) that produce 4H-pyran scaffolds with excellent yields in short reaction times. nih.govsemanticscholar.org These solid-supported catalysts can often be recovered using an external magnet and reused for several cycles without a significant loss of activity. nih.govsemanticscholar.org

Organocatalytic Systems: Organocatalysis avoids the use of often toxic and expensive heavy metals, presenting a more sustainable alternative. Simple amines, such as triethylamine (B128534), have been shown to be efficient catalysts for the synthesis of highly substituted 4H-pyrans in aqueous media. nih.gov Natural polymers are also emerging as effective and biodegradable organocatalysts. Alginate, a biopolymer extracted from seaweed, has been used to catalyze the multicomponent synthesis of 2-amino-3-cyano-4H-pyran derivatives in water at room temperature. nih.gov The catalyst can be easily recovered by filtration and reused. nih.gov In other approaches, N-heterocyclic carbenes (NHCs) have been utilized to catalyze the annulation of alkynyl esters with enolizable ketones, providing a metal-free route to functionalized 2H-pyran-2-ones. organic-chemistry.org

The table below summarizes various catalytic systems employed in the synthesis of pyranone derivatives.

| Catalyst Type | Catalyst Example | Reactants | Product Type | Key Advantages |

| Metal (Homogeneous) | OV(acac)₂ / TBHP | Furyl Alcohols | 4H-Pyran-4-one | Lower catalyst loadings compared to other systems. nih.gov |

| Metal (Heterogeneous) | Fe₃O₄@-D-NH-(CH₂)₄-SO₃H | Aldehyde, Malononitrile, Dimedone | 4H-Pyran | Magnetically separable, reusable for multiple cycles, high yields. nih.govsemanticscholar.org |

| Metal (Homogeneous) | Ruthenium(II) complexes | Alkynes, Acrylic Acids | 2-Pyrone | Provides efficient access to a variety of pyrones. nih.gov |

| Organocatalyst | Alginate (natural polymer) | Benzaldehyde, Malononitrile, β-ketoester | 2-Amino-4H-Pyran | Biodegradable, operates in water, reusable. nih.gov |

| Organocatalyst | Triethylamine (Et₃N) | Benzylidenemalononitrile, Enol derivatives | 4H-Pyran | Simple, accessible, efficient in water. nih.gov |

| Organocatalyst | N-Heterocyclic Carbene (NHC) | Alkynyl Esters, Enolizable Ketones | 2H-Pyran-2-one | Metal-free, mild conditions, highly regioselective. organic-chemistry.org |

Solvent-Free and Aqueous Reaction Environments

A primary goal of green chemistry is to reduce or eliminate the use of volatile organic compounds (VOCs) as solvents. To this end, conducting reactions in solvent-free (neat) conditions or in water are highly attractive strategies for pyran-4-one synthesis.

Solvent-Free Synthesis: Multicomponent reactions (MCRs) are particularly well-suited for solvent-free conditions. These reactions, where three or more reactants combine in a single step, are highly atom-economical and can often be promoted by thermal heating or mechanochemistry (ball milling). nih.govnih.gov For example, 4H-pyrans have been prepared through a mechanochemical MCR using an amine-functionalized metal-organic framework (MOF) as a catalyst under solvent-free conditions, resulting in rapid reaction times and high yields. nih.gov Another approach involves using a reusable catalyst like KOH-loaded calcium oxide for the MCR of aromatic aldehydes, malononitrile, and ethyl acetoacetate (B1235776) under solvent-free heating, which also provides high yields in minutes. growingscience.com The absence of a solvent simplifies product isolation, often requiring only filtration or recrystallization, and eliminates solvent-related waste. nih.govgrowingscience.com

Aqueous Reaction Environments: Water is an ideal green solvent due to its non-toxicity, non-flammability, and low cost. nih.gov While organic substrates can have low solubility in water, this can sometimes accelerate reaction rates due to hydrophobic effects. The synthesis of 4H-pyrans has been successfully achieved in pure water using simple base catalysts like triethylamine or potassium carbonate. nih.govijcce.ac.ir In some cases, the use of ultrasound has been shown to improve the efficiency of these aqueous reactions. nih.gov Furthermore, a transition-metal-free synthesis of 4-pyrones has been developed where water acts not only as the solvent but also as a nucleophilic reactant in the cyclization of diynones. nih.gov

The following table compares different green reaction environments for the synthesis of pyran derivatives.

| Reaction Environment | Method | Catalyst | Reaction Time | Yield | Advantages |

| Solvent-Free | Thermal Heating | None | Short | Good to Excellent | No toxic catalysts or solvents, easy product isolation. nih.gov |

| Solvent-Free | Ball Milling | Cu₂(NH₂-BDC)₂(DABCO) MOF | Short | Good to Excellent | Rapid, high atom efficiency, avoids bulk solvents. nih.gov |

| Solvent-Free | Thermal Heating | KOH loaded CaO | 10 min | ~92% | Low cost, easily separable catalyst, rapid. growingscience.com |

| Aqueous | Stirring at RT | Triethylamine (Et₃N) | Short | Excellent | Simple methodology, clean procedure, avoids organic solvents. nih.gov |

| Aqueous | Stirring at 70 °C | K₂CO₃ | 15-45 min | 85-95% | Environmentally friendly, excellent yields. ijcce.ac.ir |

| Aqueous | Reflux | Trifluoroacetic acid (TfOH) | 1-4 h | 55-94% | Atom economical, water participates as a reactant. nih.gov |

Diastereoselective and Enantioselective Synthesis of Chiral 2-Cyclopropyl-4H-pyran-4-one Derivatives

The synthesis of chiral molecules with high stereocontrol is a significant challenge in organic chemistry. For 4H-pyran-4-one derivatives, the introduction of stereocenters, particularly at the C2 position, allows for the creation of structurally complex and potentially bioactive molecules. Methodologies that can control both the relative (diastereoselective) and absolute (enantioselective) stereochemistry are of high value. While specific examples focusing exclusively on the 2-cyclopropyl substituent are not extensively detailed in the literature, general strategies for chiral 2-substituted pyranones are applicable.

Enantioselective Synthesis: A powerful one-pot protocol has been developed for preparing enantioenriched pyranones with high enantioselectivity (>90% ee). nih.gov This method begins with the catalytic asymmetric alkylation of 2-furfural derivatives using organozinc reagents in the presence of a chiral ligand, such as (-)-MIB (3-exo-(dimethylamino)isoborneol). This step generates an enantioenriched furyl alcohol intermediate. Subsequent oxidation in the same pot, using reagents like N-bromosuccinimide (NBS), promotes an Achmatowicz rearrangement to furnish the final chiral pyranone product. nih.gov The versatility of this method in accommodating various organozinc reagents suggests its applicability for the synthesis of this compound by employing a cyclopropylzinc reagent.

The table below shows the optimization of the oxidation step in this one-pot pyranone synthesis.

| Entry | Oxidant | Catalyst / Additive | Yield (%) |

| 1 | TBHP (5 equiv) | Ti(Oi-Pr)₄ (20 mol %) | 50 |

| 2 | TBHP (3 equiv) | OV(acac)₂ (30 mol %) | 50 |

| 3 | TBHP (3 equiv) | OV(acac)₂ (15 mol %) | 70 |

| 4 | NBS | THF/H₂O | 73 |

| Data adapted from a study on one-pot catalytic asymmetric synthesis of pyranones. nih.gov |

Diastereoselective Synthesis: Diastereocontrol is crucial when a molecule contains multiple stereocenters. A tandem cyclization-cycloaddition strategy has been reported for the diastereoselective synthesis of 2-substituted-4H-pyran-4-ones. researchgate.net In one example, a reaction between 2-diazo-3,5-dioxo-6-ynoates and aldehydes, catalyzed by a dual system of AgSbF₆ and Rh₂(OAc)₄, produces highly functionalized 2-(1,3-dioxolan-4-yl)-4H-pyran-4-ones. This process involves a complex cascade that constructs the pyranone ring and the dioxolane substituent with a high degree of diastereoselectivity. researchgate.net Another relevant strategy is the silyl-Prins cyclization, which has been used to achieve excellent diastereoselectivity in the formation of cis-2,6-disubstituted dihydropyrans. mdpi.com Such strategies, which control the relative orientation of substituents during ring formation, are fundamental to constructing complex chiral pyranone derivatives.

Chemical Reactivity and Mechanistic Transformations of 2 Cyclopropyl 4h Pyran 4 One

Electrophilic and Nucleophilic Reactions of the 4H-Pyran-4-one Ring System

The 4H-pyran-4-one nucleus is an electron-deficient heterocyclic system, which governs its characteristic reactivity. The presence of the electron-withdrawing carbonyl group and the ring oxygen atom makes the α- and γ-positions susceptible to nucleophilic attack, while the electron-rich double bonds can react with certain electrophiles.

The 4H-pyran-4-one system can undergo both electrophilic and nucleophilic substitution reactions, although the latter are more common due to the ring's electron-deficient nature.

Nucleophilic Reactions: The pyranone core is highly susceptible to nucleophilic attack. Nucleophiles can add to the C-2 and C-6 positions (Michael addition) or directly to the carbonyl carbon (C-4). The outcome is highly dependent on the nature of the nucleophile and the reaction conditions. Strong nucleophiles, such as organometallic reagents, tend to attack the carbonyl group, while softer nucleophiles, like amines and thiols, often favor conjugate addition. nih.govresearchgate.net In the case of 2-cyclopropyl-4H-pyran-4-one, nucleophilic attack is sterically hindered at the C-2 position, making the C-6 position the more likely site for Michael-type additions.

A summary of potential addition and substitution reactions is presented below.

| Reaction Type | Reagent/Conditions | Potential Product |

| Electrophilic Substitution | Nitrating Mixture (HNO₃/H₂SO₄) | Nitro-substituted pyranone |

| Halogen (e.g., Br₂) | Halo-substituted pyranone | |

| Nucleophilic Addition (Conjugate) | Amines, Thiols, Enolates | C-6 substituted dihydropyranone |

| Nucleophilic Addition (Carbonyl) | Grignard Reagents, Organolithiums | 4-hydroxy-4-substituted-4H-pyran |

The strained and electron-deficient nature of the 4H-pyran-4-one ring makes it susceptible to ring-opening reactions, typically initiated by nucleophilic attack. rsc.org These transformations are valuable in synthesis for converting the heterocyclic core into functionalized acyclic compounds.

The reaction pathway often begins with the addition of a nucleophile to the C-2 or C-6 position, leading to a ring-opened intermediate. For example, treatment with strong bases like sodium hydroxide (B78521) can lead to hydrolysis and cleavage of the ether linkage, ultimately forming a 1,3,5-triketone derivative after tautomerization. Similarly, nucleophiles like amines can induce ring-opening and subsequent re-closure to form different heterocyclic systems, such as pyridones. acs.org

In some cases, pyrones can undergo oxidative ring-opening transformations. For instance, epoxidation of the double bond followed by treatment with acid or base can lead to ring-opening and rearrangement, yielding hydroxylated pyrones or even furans. acs.org

| Initiating Reagent | Intermediate Type | Final Product Type |

| Hydroxide (e.g., NaOH) | Ring-opened enolate | Acyclic 1,3,5-triketone |

| Amines (e.g., R-NH₂) | Ring-opened enamine | Pyridone or other N-heterocycle |

| Oxidizing agents (e.g., H₂O₂) followed by acid/base | Epoxide | Hydroxylated pyrones or furans |

Reactions Involving the Cyclopropyl (B3062369) Substituent

The cyclopropyl group is a fascinating functional moiety characterized by significant ring strain (approximately 27 kcal/mol). wikipedia.org This inherent strain makes it behave somewhat like a carbon-carbon double bond, enabling a variety of unique reactions that are not observed with other alkyl groups. stackexchange.com

The high strain energy of the three-membered ring makes cyclopropanes susceptible to ring-opening reactions under various conditions, including radical, acid-catalyzed, and transition-metal-mediated pathways. beilstein-journals.orgnih.gov These reactions relieve the ring strain and lead to the formation of stable acyclic products.

Radical Reactions: Cyclopropylcarbinyl radicals can undergo rapid ring-opening to form homoallylic radicals. acs.orgacs.org This process can be initiated by radical initiators in the presence of a hydrogen donor. The regioselectivity of the ring cleavage can be influenced by substituents on the cyclopropane (B1198618) ring. acs.org

Transition-Metal Catalysis: Palladium, rhodium, nickel, and other transition metals are effective catalysts for the ring-opening of cyclopropanes. These reactions often involve the oxidative addition of a C-C bond to the metal center. nih.govacs.org For instance, a tandem Heck-ring-opening reaction could be envisioned where an aryl halide adds to the pyranone ring, followed by a palladium-catalyzed cleavage of the cyclopropyl C-C bond. acs.org The presence of directing groups can control the selectivity of which C-C bond is cleaved.

While ring-opening is a common reaction, it is also possible to functionalize the cyclopropyl group while keeping the three-membered ring intact. These reactions are valuable for introducing new functional groups and building molecular complexity.

A key strategy for this is directed C-H functionalization. researchgate.net By introducing a suitable directing group on the main molecule, it is possible to use transition-metal catalysts (e.g., palladium) to selectively activate and functionalize a C-H bond on the cyclopropyl ring. nih.gov For this compound, the pyranone oxygen or carbonyl group could potentially act as a directing group to functionalize the C-H bonds of the cyclopropyl ring proximal to the heterocyclic core. This methodology allows for the introduction of aryl, vinyl, or alkyl groups onto the cyclopropyl moiety with high stereo- and regioselectivity. nih.gov

| Reaction Type | Reagents/Catalyst | Outcome |

| Radical Ring-Opening | Radical initiator (e.g., AIBN), H-donor | Acyclic alkene derivative |

| Transition-Metal-Catalyzed Ring-Opening | Pd, Rh, or Ni catalyst | Functionalized acyclic product |

| Directed C-H Functionalization | Pd(OAc)₂, Ligand, Boron reagent | Arylated/Alkylated cyclopropyl group |

Chemo- and Regioselective Transformations for Derivatization

A significant challenge and opportunity in the chemistry of this compound is achieving chemo- and regioselectivity. This involves selectively transforming one functional group in the presence of the other. mdpi.comnih.gov The distinct electronic properties and reactivity profiles of the pyranone ring and the cyclopropyl group allow for such selective manipulations.

Chemoselectivity:

Nucleophilic vs. Radical Conditions: Nucleophilic reactions (e.g., using amines, alkoxides) will preferentially target the electron-deficient pyranone ring for addition or ring-opening, leaving the cyclopropyl group intact. Conversely, radical conditions are more likely to induce the ring-opening of the strained cyclopropyl group without affecting the pyranone core, which is relatively stable to radicals.

Lewis Acid vs. Brønsted Acid Catalysis: Lewis acids might coordinate to the carbonyl oxygen of the pyranone, activating the ring for nucleophilic attack. Certain Brønsted acids, under harsh conditions, could protonate the cyclopropane ring, leading to its cleavage. The choice of acid catalyst can thus direct the reaction to one of two sites.

Regioselectivity:

On the Pyranone Ring: As discussed, nucleophilic attack is sterically and electronically favored at the C-6 position over the substituted C-2 position. Electrophilic attack would likely be directed to the C-3 or C-5 positions due to the activating effect of the cyclopropyl group.

On the Cyclopropyl Group: In directed C-H functionalization, the regioselectivity is controlled by the proximity of the C-H bonds to the coordinating atom of the directing group. nih.gov In ring-opening reactions, cleavage typically occurs at the most substituted or electronically activated C-C bond. acs.org

By carefully selecting reagents and reaction conditions, it is possible to orchestrate a wide array of selective transformations on the this compound scaffold, making it a versatile building block for more complex molecules.

Cycloaddition Reactions and Pericyclic Processes Involving 4H-Pyran-4-ones

The 4H-pyran-4-one ring system, with its conjugated diene and enone functionalities, is an active participant in various cycloaddition reactions and pericyclic processes. These reactions are powerful tools for constructing complex molecular architectures, leveraging the electronic properties of the pyranone core. The reactivity is primarily governed by either thermal or photochemical conditions, leading to distinct product classes. Pericyclic reactions, which involve a concerted reorganization of electrons within a cyclic transition state, are a key feature of the chemistry of these heterocycles. msu.edu

[4+2] Cycloaddition Reactions (Diels-Alder Type)

The conjugated diene system within the 4H-pyran-4-one ring allows it to participate in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. libretexts.orgwikipedia.org In these reactions, the pyranone serves as the 4π-electron component (the diene), reacting with a 2π-electron component (the dienophile) to form a bicyclic adduct. organic-chemistry.org The reaction involves the concerted overlap of the Highest Occupied Molecular Orbital (HOMO) of the diene with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. organic-chemistry.org

The reactivity of the 4H-pyran-4-one system in Diels-Alder reactions is significantly influenced by its substituents. While the parent compound can react with highly reactive dienophiles, substituted pyranones show more versatile reactivity. For instance, electron-donating groups on the pyranone ring can increase the energy of the HOMO, facilitating reactions with electron-poor dienophiles. Conversely, electron-withdrawing groups can lower the LUMO, making the pyranone a suitable partner in inverse-electron-demand Diels-Alder reactions. organic-chemistry.orgresearchgate.net The presence of a cyclopropyl group at the 2-position of the pyranone ring is expected to enhance its reactivity as a diene due to the electron-donating nature of the cyclopropyl substituent.

A related class of compounds, 2H-pyran-2-ones, are also well-documented dienes in [4+2] cycloadditions, reacting with a variety of dienophiles such as maleic anhydride (B1165640) and vinyl ethers to form bicyclic lactones. researchgate.net Hetero-Diels-Alder reactions, where either the diene or dienophile contains a heteroatom, are also utilized in the synthesis of related heterocyclic systems. researchgate.net

Table 1: Examples of [4+2] Cycloaddition Reactions with Pyranone Systems

| Diene System | Dienophile | Conditions | Product Type |

|---|---|---|---|

| 2H-Pyran-2-ones | N-substituted maleimides | Thermal | Bicyclic lactam adduct |

| 2H-Pyran-2-ones | Vinyl ethers | Thermal/High Pressure | 2-Oxabicyclo[2.2.2]octene derivative |

This table presents data for related pyranone systems to illustrate the general reactivity in [4+2] cycloadditions. researchgate.netresearchgate.net

Photochemical Cycloadditions and Rearrangements

Under photochemical conditions, 4H-pyran-4-ones undergo different types of pericyclic reactions, primarily [2+2] and [4+4] photocycloadditions, as well as electrocyclic rearrangements. rsc.orgacs.org These reactions are initiated by the absorption of UV light, which promotes the molecule to an excited electronic state with altered orbital symmetry, allowing for reactions that are thermally forbidden. youtube.comyoutube.com

[2+2] Photocycloaddition: The carbon-carbon double bonds of the 4H-pyran-4-one ring can undergo [2+2] photocycloaddition with other alkenes. acs.org This reaction is a cornerstone in the synthesis of four-membered rings. acs.org For example, intramolecular [2+2] photocycloadditions of 2,3-dihydro-4H-pyran-4-ones have been used to create fused bicyclic systems. acs.org Furthermore, irradiation of 4-aryl-4H-pyrans can lead to a double [2+2] cycloaddition, resulting in the formation of novel oxa-cage compounds known as 3,9-dioxatetraasteranes. researchgate.net In some cases, the pyranone can react with other carbonyl compounds in a Paternò-Büchi reaction to form oxetanes. researchgate.net

[4+4] Photocycloaddition: This type of reaction involves the interaction of two 4π-electron systems in their excited state to form an eight-membered ring. wikipedia.org The photodimerization of aromatic compounds like anthracene (B1667546) is a classic example. wikipedia.org While less common than [2+2] cycloadditions, this pathway is theoretically possible for 4H-pyran-4-ones, potentially leading to the formation of eight-membered ring dimers under specific photochemical conditions. wikipedia.org

Photochemical Rearrangement: A notable pericyclic process for 4H-pyran-4-ones is their photochemical rearrangement into isomeric 2H-pyran-2-ones. rsc.org For instance, the irradiation of 2,6-disubstituted-3,5-diphenyl-4H-pyran-4-ones with a medium-pressure mercury lamp yields the corresponding 2H-pyran-2-one isomers. rsc.org This transformation is believed to proceed through a mechanism analogous to the photochemical rearrangements of cross-conjugated cyclohexadienones, potentially involving bicyclic intermediates. rsc.org

Table 2: Photochemical Reactions of 4H-Pyran-4-one Derivatives

| Reactant | Conditions | Reaction Type | Product(s) | Yield |

|---|---|---|---|---|

| 2,6-Dimethyl-3,5-diphenyl-4H-pyran-4-one | UV irradiation (acetonitrile) | Photochemical Rearrangement | 4,5-Dimethyl-3,6-diphenyl-2H-pyran-2-one | 67% |

| 2,3,5,6-Tetraphenyl-4H-pyran-4-one | UV irradiation (methylene chloride) | Photochemical Rearrangement | 3,4,5,6-Tetraphenyl-2H-pyran-2-one | 42% |

Data compiled from published research findings. rsc.orgresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Cyclopropyl 4h Pyran 4 One Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 2-cyclopropyl-4H-pyran-4-one analogues, one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provide exhaustive information about the molecular framework.

Elucidation of Connectivity and Spatial Arrangement via 2D NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional NMR techniques are indispensable for unambiguously assigning proton (¹H) and carbon (¹³C) signals and mapping the covalent bond framework.

Correlation SpectroscopY (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. In a COSY spectrum of this compound, cross-peaks would be observed between the vinyl protons H-3 and H-5 of the pyranone ring, and between the methine proton (H-7) and methylene (B1212753) protons (H-8/H-8') of the cyclopropyl (B3062369) ring. nih.govyoutube.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with their directly attached carbons. It is a powerful tool for assigning carbon signals based on their known proton attachments. For instance, the HSQC spectrum would show a correlation between the proton at C-3 and the C-3 carbon, the proton at C-5 and the C-5 carbon, and so on for each C-H bond in the molecule. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). This is crucial for connecting different spin systems and assembling the complete molecular structure. nih.govrsc.org Key HMBC correlations for this compound would include:

The cyclopropyl methine proton (H-7) showing a correlation to the C-2 and C-3 carbons of the pyranone ring, unequivocally linking the substituent to the heterocycle.

The H-3 proton showing correlations to the carbonyl carbon (C-4) and the C-2 carbon.

The H-5 proton showing correlations to the C-4 and C-6 carbons.

The combination of these 2D NMR experiments allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the molecular connectivity.

Table 1: Representative 2D NMR Correlations for this compound

| Proton (¹H) | COSY Correlations (H-H) | HSQC Correlations (¹³C) | Key HMBC Correlations (¹³C) |

|---|---|---|---|

| H-3 | H-5 (weak, ⁴J) | C-3 | C-2, C-4, C-5 |

| H-5 | H-3 (weak, ⁴J), H-6 | C-5 | C-3, C-4, C-6 |

| H-6 | H-5 | C-6 | C-2, C-4, C-5 |

| H-7 | H-8, H-8' | C-7 | C-2, C-3, C-8 |

| H-8/H-8' | H-7 | C-8 | C-7 |

Conformational Analysis and Stereochemistry through NOESY/ROESY

Nuclear Overhauser Effect SpectroscopY (NOESY) and Rotating-frame Overhauser Effect SpectroscopY (ROESY) are 2D NMR experiments that identify protons that are close to each other in space, regardless of whether they are connected through bonds. mdpi.commdpi.comchemrxiv.org This information is vital for determining the three-dimensional structure, including stereochemistry and preferred conformations.

For this compound, the primary conformational question involves the orientation of the cyclopropyl ring relative to the pyranone ring. The acyl group and the cyclopropyl ring can exist in different conformations (e.g., s-cis and s-trans) due to rotation around the C2-C7 single bond. rsc.org NOESY/ROESY experiments can distinguish between these possibilities by detecting through-space interactions.

An NOE correlation between the cyclopropyl methine proton (H-7) and the pyranone ring proton (H-3) would indicate a conformation where these protons are on the same side of the C2-C7 bond.

Conversely, the absence of this correlation, coupled with potential NOEs between the cyclopropyl methylene protons (H-8/H-8') and H-3, would suggest an alternative conformation.

The relative intensities of the NOE cross-peaks can provide semi-quantitative information about the populations of different conformers in solution. mdpi.com

Table 2: Expected NOESY/ROESY Correlations for Conformational Analysis

| Proton 1 | Proton 2 | Observed NOE/ROE | Structural Implication |

|---|---|---|---|

| H-3 | H-7 | Yes / No | Indicates proximity, defines C2-C7 rotational preference. |

| H-3 | H-8/H-8' | Yes / No | Provides complementary information on C2-C7 conformation. |

| H-5 | H-6 | Yes | Confirms proximity on the pyranone ring. |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with very high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass, providing an unambiguous molecular formula. nih.gov

For this compound (C₈H₈O₂), HRMS would confirm the calculated exact mass of its molecular ion [M]⁺ or protonated molecule [M+H]⁺.

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) coupled with HRMS allows for the detailed analysis of fragmentation pathways. This provides valuable structural information by revealing how the molecule breaks apart under energetic conditions. Common fragmentation patterns for pyranones include the loss of neutral molecules like carbon monoxide (CO) and ethylene. researchgate.netlibretexts.orgmiamioh.eduwhitman.edu

Key fragmentation pathways for this compound could include:

Loss of CO: A characteristic fragmentation for pyrones, leading to a furan-based radical cation. researchgate.net

Ring-opening of the cyclopropyl group: The strained cyclopropyl ring can undergo cleavage to form an allyl radical or cation. whitman.eduresearchgate.net

Cleavage of the cyclopropyl substituent: Loss of the entire cyclopropyl group.

Table 3: Representative HRMS Data and Fragmentation Analysis

| Ion | Proposed Formula | Calculated Exact Mass (m/z) | Observed Mass (m/z) | Assignment |

|---|---|---|---|---|

| [M]⁺· | C₈H₈O₂ | 136.0524 | 136.0521 | Molecular Ion |

| [M-CO]⁺· | C₇H₈O | 108.0575 | 108.0573 | Loss of Carbon Monoxide |

| [M-C₂H₄]⁺· | C₆H₄O₂ | 108.0211 | 108.0209 | Loss of Ethylene from Cyclopropyl Ring |

| [C₅H₅O]⁺ | C₅H₅O | 81.0340 | 81.0338 | Pyrylium Cation |

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Analysis and Molecular Vibrations

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups, as specific bonds and groups of atoms vibrate at characteristic frequencies. youtube.com

For this compound, the key functional groups are the α,β-unsaturated ketone within the pyranone ring and the cyclopropyl ring.

Infrared (IR) Spectroscopy: IR is particularly sensitive to polar bonds. The most prominent peak in the IR spectrum would be the strong absorption from the C=O (carbonyl) stretch, typically found around 1660-1680 cm⁻¹ for conjugated ketones. Other significant absorptions would include C=C stretching of the pyranone ring (around 1600-1640 cm⁻¹) and C-H stretching vibrations for the vinyl and cyclopropyl groups (~3000-3100 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is sensitive to symmetric vibrations and less polar bonds. It would complement the IR spectrum, providing strong signals for the C=C bonds of the pyranone ring and the symmetric "breathing" mode of the cyclopropyl ring (around 1200-1250 cm⁻¹). doi.orgresearchgate.net

Together, IR and Raman spectra provide a comprehensive vibrational fingerprint of the molecule. sci-hub.se

Table 4: Key Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Assignment | Technique | Expected Intensity |

|---|---|---|---|

| 3100-3000 | C-H stretch (vinyl & cyclopropyl) | IR, Raman | Medium |

| 1680-1660 | C=O stretch (conjugated ketone) | IR | Strong |

| 1640-1600 | C=C stretch (pyranone ring) | IR, Raman | Medium-Strong |

| 1450-1350 | CH₂ scissoring (cyclopropyl) | IR | Medium |

| 1250-1200 | Cyclopropyl ring breathing | Raman | Strong |

| 1050-1000 | C-O-C stretch (ether) | IR | Strong |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. researchgate.netmdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a detailed map of electron density and thus determine the exact positions of atoms. nih.govresearchgate.net

A crystal structure of a this compound analogue would provide:

Precise Bond Lengths and Angles: Confirming the geometry of the pyranone and cyclopropyl rings. The C-C bond lengths within the cyclopropyl ring are expected to be shorter than typical alkane C-C bonds. researchgate.net

Molecular Conformation: Revealing the solid-state conformation, including the dihedral angle between the pyranone and cyclopropyl rings.

Intermolecular Interactions: Identifying how molecules pack in the crystal lattice. This can reveal non-covalent interactions like hydrogen bonding (if applicable), dipole-dipole interactions from the ketone, and π-π stacking between pyranone rings, which influence the material's physical properties. mdpi.com

Table 5: Representative X-ray Crystallographic Parameters

| Parameter | Description | Expected Value/Observation |

|---|---|---|

| Bond Length (C=O) | Carbonyl bond | ~1.23 Å |

| Bond Length (C-C, cyclopropyl) | Intra-ring bonds | ~1.51 Å |

| Bond Angle (C-CO-C) | Angle around the ketone | ~120° |

| Dihedral Angle (C3-C2-C7-C8) | Orientation of cyclopropyl group | Defines solid-state conformation |

| Intermolecular Interactions | Packing forces | Potential for π-π stacking or C-H···O interactions |

Electronic Spectroscopy for Electronic State and Transition Analysis (e.g., Jet-Cooled Phosphorescence Excitation, UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. uzh.chtanta.edu.eglibretexts.org This technique is particularly useful for studying conjugated systems.

The 4H-pyran-4-one core contains a conjugated π-system. The key electronic transitions are:

π → π transitions:* An electron is promoted from a π bonding orbital to a π* antibonding orbital. These are typically high-intensity absorptions. For α,β-unsaturated ketones, these occur in the range of 210-250 nm. elte.hulibretexts.org

n → π transitions:* An electron from a non-bonding orbital (one of the lone pairs on the carbonyl oxygen) is promoted to a π* antibonding orbital. These are lower-energy, lower-intensity transitions, typically appearing at longer wavelengths (300-330 nm). elte.hulibretexts.org

The presence of the cyclopropyl group at the C-2 position can influence the electronic spectrum. The cyclopropane (B1198618) ring has orbitals with π-character that can extend the conjugation of the pyranone system, potentially causing a bathochromic (red) shift in the π → π* absorption maximum compared to an unsubstituted pyranone. nih.gov

More advanced techniques like jet-cooled phosphorescence excitation spectroscopy could provide highly resolved spectral data for studying the electronic states and transitions in the gas phase with minimal interference from solvent effects, but UV-Vis spectroscopy provides the fundamental analysis in solution.

Table 6: Expected UV-Vis Absorption Data in a Non-polar Solvent

| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition | Associated Orbitals |

|---|---|---|---|

| ~310-320 | ~50 - 100 | n → π | Oxygen lone pair → C=C-C=O π |

| ~240-250 | ~10,000 - 15,000 | π → π | C=C-C=O π → C=C-C=O π |

Computational and Theoretical Investigations of 2 Cyclopropyl 4h Pyran 4 One Systems

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic configuration. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels.

Density Functional Theory (DFT) is a robust and widely used computational method that calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. nih.gov This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. youtube.com

A primary application of DFT is geometry optimization, an iterative process that determines the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry. stackexchange.com The process systematically adjusts atomic coordinates to find the minimum on the potential energy surface. scm.com For 2-cyclopropyl-4H-pyran-4-one, a DFT calculation, typically using a functional like B3LYP and a basis set such as 6-311G(d,p), would yield precise bond lengths and angles for this lowest-energy conformation. materialsciencejournal.org

Once the geometry is optimized, the same DFT framework can be used to calculate vibrational frequencies. rowansci.com This is achieved by computing the second derivatives of the energy with respect to atomic positions. The resulting frequencies correspond to the molecule's fundamental vibrational modes (stretches, bends, torsions) that are active in infrared (IR) and Raman spectroscopy. researchgate.netmdpi.com A key diagnostic in these calculations is that a true energy minimum geometry will exhibit no imaginary frequencies, confirming its stability. rowansci.com

Illustrative Optimized Geometric Parameters for this compound The following data is a representative example of what a DFT/B3LYP calculation would yield, based on typical bond lengths for similar chemical environments.

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. ossila.com Among the most important of these are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comscience.gov

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. masterorganicchemistry.com Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. masterorganicchemistry.com The energy of these orbitals and the difference between them, known as the HOMO-LUMO gap, are critical descriptors of a molecule's electronic properties and chemical reactivity. materialsciencejournal.orgscience.gov

A large HOMO-LUMO gap generally implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. science.gov A smaller gap suggests the molecule is more polarizable and more reactive. These energies are readily calculated using DFT and are essential for predicting how this compound might interact with other reagents. materialsciencejournal.org

Illustrative Frontier Orbital Energies for a 4H-Pyran System The following table provides an example of frontier orbital energies calculated for a related 4H-pyran derivative, demonstrating the type of data obtained from such an analysis. materialsciencejournal.org

Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR Chemical Shifts, Vibrational Modes)

Computational methods are invaluable for predicting spectroscopic parameters, which aids in the interpretation of experimental data and structure verification.

For Nuclear Magnetic Resonance (NMR) spectroscopy, quantum chemical calculations can predict the chemical shifts of nuclei like ¹H and ¹³C. researchgate.net This is typically done using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. The calculation yields the isotropic magnetic shielding for each nucleus, which is then converted into a chemical shift by comparing it to the shielding value of a reference compound, such as tetramethylsilane (B1202638) (TMS). compchemhighlights.orgcomporgchem.com Such predictions are crucial for assigning signals in complex experimental spectra and can help distinguish between potential isomers. compchemhighlights.org

As discussed previously, the vibrational modes and their corresponding frequencies can be calculated using DFT. mdpi.com The output of these calculations can be directly compared to experimental IR and Raman spectra. Each calculated frequency is associated with specific atomic motions, allowing for a detailed assignment of the experimental spectral bands to their underlying molecular vibrations. researchgate.net

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry offers profound insights into how chemical reactions occur by mapping out the potential energy surface that connects reactants to products. smu.edu This is essential for understanding reaction feasibility, selectivity, and kinetics.

A key aspect of this analysis is the location of transition states (TS), which are the energy maxima along the minimum energy reaction pathway. smu.edu A transition state represents the fleeting molecular configuration at the peak of the energy barrier and is characterized by having exactly one imaginary vibrational frequency. rowansci.com The magnitude of this energy barrier, known as the activation energy, determines the reaction rate.

By identifying the structures of reactants, products, and the transition state(s) that connect them, a detailed reaction mechanism can be proposed. pku.edu.cn Techniques such as Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that a given transition state smoothly connects the intended reactants and products. mdpi.com For this compound, this could be applied to study its behavior in reactions like cycloadditions, electrophilic additions, or rearrangements, providing a theoretical basis for its observed reactivity. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum mechanics describes the electronic structure of a single, static molecule, Molecular Dynamics (MD) simulations are used to study the motion and behavior of molecules over time. scienceopen.com MD simulations solve Newton's equations of motion for every atom in the system, generating a trajectory that describes how the positions and velocities of the atoms evolve. nih.gov

This approach is particularly useful for exploring the conformational landscape of flexible molecules. For this compound, MD simulations could reveal the rotational dynamics of the cyclopropyl (B3062369) group and the flexibility of the pyranone ring. This provides a more realistic picture of the molecule as a dynamic ensemble of structures rather than a single rigid conformation. nih.gov

Furthermore, MD is a powerful tool for studying solvation effects. By placing the molecule of interest in a simulated box filled with explicit solvent molecules (e.g., water), one can observe how the solvent organizes around the solute and how it influences the solute's conformation and dynamics. This is crucial for bridging the gap between theoretical calculations, which are often performed in the gas phase, and experimental conditions in solution.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a statistical correlation between the chemical structures of a series of compounds and their biological activity. nih.govresearchgate.net QSAR models are built by calculating a set of molecular descriptors—numerical values that encode structural, physicochemical, or electronic features of the molecules. nih.gov

For a compound like this compound, a QSAR study would first require the synthesis and biological testing of a library of structurally related analogues. Descriptors for these molecules (e.g., logP for hydrophobicity, molecular weight, dipole moment, HOMO/LUMO energies) would then be calculated. nih.gov Using statistical methods, an equation is derived that relates these descriptors to the observed activity.

A validated QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding drug design efforts. chemrxiv.org Moreover, the descriptors that are found to be most important in the model can provide valuable mechanistic insights, highlighting the specific molecular properties that are critical for the desired biological effect. mdpi.com

Table of Mentioned Compounds

Analysis of Intermolecular Interactions (e.g., Non-Covalent Interactions, Hirshfeld Surface Analysis)

The study of intermolecular interactions is crucial for understanding the solid-state properties of molecular crystals, including their packing, stability, and polymorphism. For this compound systems, computational methods such as Hirshfeld surface analysis provide profound insights into the nature and relative importance of various non-covalent interactions that dictate the supramolecular architecture.

While specific crystallographic data for this compound is not available in the reviewed literature, a detailed examination of a closely related, more complex derivative, methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, offers a representative case study of the intermolecular forces at play in the crystal lattice of 4H-pyran systems. iucr.orgnih.gov

In the crystal structure of this derivative, the molecules are linked into a three-dimensional network primarily through a combination of N—H⋯N and N—H⋯O hydrogen bonds. iucr.orgnih.gov The N—H⋯N interactions, in particular, form centrosymmetric dimers. iucr.orgnih.gov Hirshfeld surface analysis is a powerful tool used to visualize and quantify these and other weaker intermolecular contacts. This method partitions crystal space into regions where the electron distribution of a promolecule dominates the procrystal electron density, allowing for a detailed mapping of close contacts between neighboring molecules.

The key findings from the Hirshfeld surface analysis are summarized in the interactive data table below.

Table 1: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis

| Intermolecular Contact Type | Percentage Contribution (%) |

| H···O/O···H | 29.7 |

| H···H | 28.7 |

| H···C/C···H | 16.0 |

| H···N/N···H | 12.9 |

Data sourced from a study on methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-nitrophenyl)-4H-pyran-3-carboxylate. iucr.orgnih.gov

This quantitative analysis demonstrates that H···O/O···H and H···H contacts are the most prevalent, collectively accounting for over half of all intermolecular interactions on the Hirshfeld surface. iucr.orgnih.gov The significant contribution of H···O/O···H contacts is consistent with the presence of multiple oxygen atoms in the ester and nitro functional groups, which act as hydrogen bond acceptors. iucr.orgnih.gov The large percentage of H···H contacts is typical for organic molecules, reflecting the abundance of hydrogen atoms on the molecular surface.

The H···C/C···H and H···N/N···H contacts also play a substantial role in the cohesion of the crystal structure. iucr.orgnih.gov The former are indicative of weaker C—H···π interactions or general van der Waals forces, while the latter are directly related to the N—H⋯N hydrogen bonds that form the dimeric motifs observed in the crystal packing. iucr.orgnih.gov Notably, the analysis for this specific derivative indicated an absence of significant π–π stacking interactions. iucr.org

Investigation of Biological Activities and Underlying Mechanisms of 2 Cyclopropyl 4h Pyran 4 One Derivatives in Vitro and Mechanistic Focus

Modulation of Enzymatic Pathways and Receptor Binding

The interaction of 2-cyclopropyl-4H-pyran-4-one derivatives with biological macromolecules is a key area of research to understand their therapeutic potential. These interactions are primarily investigated through enzyme inhibition studies and ligand-target interaction profiling.

Enzyme Inhibition Studies (e.g., Proteases)

While the broader class of 4H-pyran derivatives has been investigated for inhibitory effects against various enzymes, specific studies on this compound derivatives targeting proteases are not extensively detailed in the provided search results. However, research on related 4H-pyran structures demonstrates significant enzyme inhibitory activity. For instance, certain 4H-pyran derivatives have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2), a key enzyme in cell cycle regulation. Molecular docking simulations and subsequent in vitro assays have shown that these compounds can block the proliferation of cancer cells by inhibiting the kinase activity of CDK2. This is achieved through downregulation of the expression of the CDK2 protein and gene.

Ligand-Target Interaction Profiling

Molecular docking studies have been instrumental in elucidating the binding modes of 4H-pyran derivatives to their target enzymes. For example, in the case of CDK2 inhibition, docking analyses revealed that the pyran scaffold can fit into the ATP binding pocket of the enzyme. The interactions are often characterized by hydrogen bonds and lipophilic interactions with key amino acid residues in the active site. For instance, specific derivatives formed hydrogen bonds with residues such as ASP86 and LYS129, while the phenyl ring of the benzyl (B1604629) moiety engaged in lipophilic interactions with ILE10, VAL18, PHE80, LEU148, LEU134, and VAL64. These detailed interaction profiles provide a structural basis for the observed inhibitory activity and guide the design of more potent and selective inhibitors.

Cellular Bioactivity in Model Systems

The biological effects of this compound derivatives have been assessed in various cellular models, demonstrating a spectrum of activities from antimicrobial to anti-inflammatory.

Antimicrobial Activities (e.g., Antibacterial, Antifungal, Antiviral)

Derivatives of 4H-pyran have shown notable activity against a range of microbial pathogens.

Antibacterial Activity: Several studies have highlighted the antibacterial potential of 4H-pyran derivatives, particularly against Gram-positive bacteria. Certain derivatives have exhibited lower IC50 values than the standard antibiotic ampicillin (B1664943) against some Gram-positive strains. For example, one study found that specific 4H-pyran derivatives were effective against Bacillus cereus, Bacillus subtilis, and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for one active compound against these bacteria was found to be 1000 µg/ml, while for methicillin-resistant Staphylococcus aureus (MRSA) and Klebsiella pneumonia, the MIC was 500 µg/ml. Against Escherichia coli, the MIC was even lower at 250 µg/ml. Another study reported that some spiro-4H-pyran derivatives showed promising MIC values against S. aureus.

Antifungal Activity: The antifungal properties of 4H-pyran derivatives have also been documented. Some compounds have been tested against various fungal strains, including Aspergillus niger, Aspergillus oryzae, Aspergillus terrus, and Aspergillus flavus. While some derivatives showed poor activity against Candida albicans, others synthesized from acetylacetone (B45752) demonstrated higher antifungal activity.

Antiviral Activity: While the 4H-pyran scaffold is known to be a constituent of some antiviral compounds, specific studies on this compound derivatives are less common in the provided results. However, research on related heterocyclic compounds has shown that the inclusion of a cyclopropylamino group can lead to significant efficacy against viruses like the human coronavirus 229E (HCoV-229E).

| Compound Type | Microorganism | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 4H-Pyran Derivative | Gram-positive bacteria | IC50 | Lower than ampicillin for some strains | |

| 4H-Pyran Derivative (Compound 4g) | Bacillus cereus | MIC | 1000 µg/ml | |

| 4H-Pyran Derivative (Compound 4g) | Staphylococcus aureus (MRSA) | MIC | 500 µg/ml | |

| 4H-Pyran Derivative (Compound 4g) | Escherichia coli | MIC | 250 µg/ml | |

| Spiro-4H-pyran Derivatives | S. aureus | MIC | Good activity | |

| 4H-Pyran Derivatives | Candida albicans | Antifungal Activity | Generally poor |

Antioxidant and Radical Scavenging Potential

Many 4H-pyran derivatives have been shown to possess significant antioxidant and radical scavenging properties. These activities are often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ferrous-reducing antioxidant capacity (FRAC) assay.

In one study, certain 4H-pyran derivatives demonstrated potent DPPH radical scavenging activity, with some compounds showing scavenging potencies of up to 90.50% at a concentration of 1 mg/mL, comparable to the standard antioxidant BHT (95.30%). The half-maximal inhibitory concentrations (IC50) for the most active compounds were as low as 0.1941 mM. In terms of reducing power, some derivatives exhibited EC50 values of 0.072 and 0.074 mM, which were comparable to BHT (0.089 mM).

| Compound | Assay | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 4H-Pyran Derivative (4g) | DPPH Scavenging | Scavenging Potency (at 1 mg/mL) | 90.50% | |

| 4H-Pyran Derivative (4j) | DPPH Scavenging | Scavenging Potency (at 1 mg/mL) | 88.00% | |

| 4H-Pyran Derivative (4g) | DPPH Scavenging | IC50 | 0.329 mM | |

| 4H-Pyran Derivative (4j) | DPPH Scavenging | IC50 | 0.1941 mM | |

| BHT (Reference) | DPPH Scavenging | IC50 | 0.245 mM | |

| 4H-Pyran Derivative (4g) | Reducing Power | EC50 | 0.072 mM | |

| 4H-Pyran Derivative (4j) | Reducing Power | EC50 | 0.074 mM | |

| BHT (Reference) | Reducing Power | EC50 | 0.089 mM |

Anti-inflammatory Response in Cellular Models

The anti-inflammatory properties of 4H-pyran derivatives have been investigated in cellular models. These compounds can modulate inflammatory pathways, often in response to stimuli like lipopolysaccharide (LPS). For instance, novel 2-phenyl-4H-chromen-4-one derivatives, a class of compounds containing the 4H-pyran core, have been shown to downregulate the expression of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). The mechanism of this anti-inflammatory action is believed to involve the inhibition of the TLR4/MAPK signaling pathway.

Cytotoxic Effects and Apoptosis Induction in Cancer Cell Lines (In Vitro SAR)

Derivatives of the 4H-pyran-4-one scaffold have demonstrated significant cytotoxic and pro-apoptotic effects across a variety of human cancer cell lines in preclinical in vitro studies. Research into these compounds has revealed their potential to inhibit cancer cell proliferation and induce programmed cell death, highlighting their promise as a basis for novel anticancer agents.

A study on fused pyran derivatives incorporating nitrogen-based heterocycles (such as pyrazole, imidazole, and triazole) identified several potent compounds against human breast (MCF7), lung (A549), and colon (HCT116) cancer cell lines. rsc.orgmostwiedzy.pl Specific derivatives exhibited noteworthy potency, with IC50 values indicating substantial cytotoxic activity. For instance, compound 6e was most effective against MCF7 cells (IC50 = 12.46 µM), 14b against A549 cells (IC50 = 0.23 µM), and 8c against HCT116 cells (IC50 = 7.58 µM). mostwiedzy.pl Further investigations confirmed that these compounds alter cellular and nuclear morphology, inhibit colony formation, and induce apoptosis. rsc.orgmostwiedzy.pl

Similarly, adamantyl pyran-4-one derivatives, specifically esters of kojic acid, have shown good to moderate antiproliferative activity. unizg.hrnih.gov Compounds with either a free or acylated 5-OH group displayed IC50 values ranging from 13.1 to 43.0 μM across several cell lines, including chronic myelogenous leukemia (K562), cervical cancer (HeLa), and colorectal adenocarcinoma (Caco-2). nih.gov Another study focusing on spiro-4H-pyran derivatives found that certain compounds displayed potent activity against non-small-cell lung cancer (A549), human malignant melanoma (A375), and prostate cancer (LNCaP) cells. rsc.org

The induction of apoptosis is a key mechanism behind the observed cytotoxicity. Treatment of cancer cells with active pyran derivatives leads to characteristic apoptotic changes. For example, in A549 cells, treatment with a potent spiro-pyran derivative resulted in apoptosis confirmed by DAPI staining and was associated with the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2. rsc.org Other studies have shown that pyran derivatives can induce DNA double-strand breaks, a significant trigger for apoptosis. rsc.orgmostwiedzy.plresearchgate.net In HCT-116 colorectal cancer cells, certain 2-amino-4H-pyran derivatives were found to suppress proliferation and induce apoptosis through the activation of the caspase-3 gene. bohrium.comnih.govresearchgate.net

Table 1: In Vitro Cytotoxicity of Selected 4H-Pyran-4-one Derivatives in Human Cancer Cell Lines

| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| 6e | MCF7 | Breast | 12.46 | mostwiedzy.pl |

| 14b | A549 | Lung | 0.23 | mostwiedzy.pl |

| 8c | HCT116 | Colon | 7.58 | mostwiedzy.pl |

| 4d | HCT-116 | Colon | 75.1 | nih.govresearchgate.net |

| 4k | HCT-116 | Colon | 85.88 | nih.govresearchgate.net |

| Kojic Acid Derivative 2 | K562 | Leukemia | 13.1 | unizg.hrnih.gov |

| Kojic Acid Derivative 8 | K562 | Leukemia | 16.3 | unizg.hrnih.gov |

| Kojic Acid Derivative 9 | K562 | Leukemia | 24.3 | unizg.hrnih.gov |

| Spiro-pyran 5a | A549 | Lung | - | rsc.org |

| Spiro-pyran 5a | A375 | Melanoma | - | rsc.org |

| Spiro-pyran 5a | LNCaP | Prostate | - | rsc.org |

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of the 4H-pyran-4-one scaffold. Research has identified key structural features that govern the cytotoxic activity of these derivatives.

A significant SAR study on 4-amino-2H-pyran-2-one (APO) analogs revealed several critical determinants for anticancer activity. nih.gov The findings indicated that:

Substitution at the 6-position: An aromatic ring, such as a phenyl or styryl group, at this position is vital for potent antitumor activity.

Substitution at the 4-position: A secondary amine is preferred over a tertiary amine at this position. Furthermore, aromatic amine groups are crucial for activity, and additional substituents on this aromatic amine can further enhance potency. nih.gov

Another study involving adamantyl pyran-4-one derivatives underscored the importance of specific substitutions for antiproliferative effects. nih.gov The results showed that the presence and the specific placement of a bulky adamantyl acyl group or a chlorine atom are necessary requirements for the antitumor activity of these pyranone systems. nih.gov For instance, derivatives of kojic acid with either a free or an acylated hydroxyl group at the 5-position demonstrated good-to-moderate activity, suggesting this part of the molecule can be modified to tune the biological effect. unizg.hrnih.gov Conversely, 5-O-benzylated adamantyl compounds were found to be inactive, indicating that large ether-linked groups at this position may be detrimental to activity. nih.gov

Elucidation of Molecular Mechanisms of Action (e.g., DNA Interaction, Pathway Modulation)

Investigations into the molecular mechanisms of 4H-pyran-4-one derivatives have revealed multiple ways in which these compounds exert their anticancer effects, primarily through direct interaction with DNA and modulation of key cellular pathways that control cell cycle and apoptosis.

DNA Interaction: A primary mechanism of action for some 4H-pyran derivatives is their interaction with DNA. Studies have shown that these compounds can function as DNA binders. nih.govresearchgate.net Specifically, DNA interaction analysis revealed that certain 4H-pyran derivatives preferentially act as minor groove binders rather than intercalating between base pairs. nih.govresearchgate.net These interactions are characterized by high binding constants, with Kb values reported in the range of 1.53 × 10⁴ M⁻¹ to 2.05 × 10⁶ M⁻¹, indicating a strong and stable association with DNA. nih.govresearchgate.net This binding can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. Furthermore, some fused pyran derivatives have been shown to induce DNA double-strand breaks, a severe form of DNA damage that is a potent trigger for apoptosis. rsc.orgmostwiedzy.pl

Pathway Modulation: Beyond direct DNA interaction, 4H-pyran-4-one derivatives modulate critical intracellular signaling pathways. A key target identified is the cell cycle regulatory machinery. Certain 2-amino-4H-pyran derivatives have been found to inhibit the proliferation of HCT-116 colorectal cancer cells by targeting cyclin-dependent kinase 2 (CDK2). bohrium.comnih.gov Molecular docking simulations and in vitro kinase assays confirmed that these compounds can block the kinase activity of CDK2 and downregulate the expression of both the CDK2 protein and its corresponding gene. bohrium.comnih.govresearchgate.net Since CDK2 is a crucial regulator of the G1/S phase transition, its inhibition leads to cell cycle arrest, preventing cancer cells from dividing.

In addition to cell cycle control, these compounds actively promote apoptosis by modulating key signaling pathways. The apoptotic effect of some derivatives is mediated through the intrinsic mitochondrial pathway, as evidenced by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. rsc.org This shift in the Bax/Bcl-2 ratio increases mitochondrial membrane permeability, leading to the release of cytochrome c and subsequent activation of the caspase cascade. Indeed, studies have confirmed that these compounds can induce apoptosis in HCT-116 cells via the activation of caspase-3, a critical executioner caspase in the apoptotic pathway. bohrium.comnih.gov

Advanced Applications in Chemical Synthesis and Materials Science for 2 Cyclopropyl 4h Pyran 4 One

2-Cyclopropyl-4H-pyran-4-one as a Versatile Synthetic Building Block

The 4H-pyran-4-one core is a well-established and powerful platform in organic synthesis. mjbas.comgrowingscience.com Its utility stems from multiple reactive sites that allow for a wide range of chemical transformations. This versatility enables chemists to use compounds like this compound as starting materials for constructing more elaborate molecular architectures. Multicomponent reactions (MCRs), which involve three or more reactants combining in a single step, are frequently employed for the efficient synthesis of diverse 4H-pyran derivatives. growingscience.com

The 4H-pyran-4-one framework is present in numerous natural products and biologically active molecules, making it a crucial precursor in medicinal and bioorganic chemistry. growingscience.com Synthetic strategies often utilize the pyran ring as a foundational element to build complex polycyclic systems. The reactivity of the pyranone ring, including its susceptibility to ring-opening and rearrangement reactions, allows for its conversion into a variety of other molecular structures.

For instance, derivatives of 4H-pyran-4-one can be elaborated into complex natural product analogues. The synthesis of these molecules often relies on the pyranone's ability to participate in cycloaddition reactions or to be chemically modified at various positions. While specific examples detailing the use of this compound in the total synthesis of a complex natural product are not extensively documented, the established chemical behavior of the pyranone core suggests its high potential in this area. The development of efficient, one-pot synthetic methods for pyran derivatives further enhances their role as readily accessible precursors for intricate targets. nih.gov

One of the most powerful applications of the 4H-pyran-4-one system is its use as a scaffold for creating other heterocyclic compounds. The pyran ring can be transformed into different carbo- and heterocyclic systems through carefully designed reaction pathways. These transformations often involve reactions with various nucleophiles that can induce ring-opening followed by recyclization to form new ring systems.

The development of novel heterocyclic compounds is a cornerstone of drug discovery and materials science. The 4H-pyran-4-one scaffold provides a reliable starting point for generating molecular diversity. mjbas.comnih.gov For example, reactions with nitrogen-based nucleophiles like hydrazines or amines can lead to the formation of pyridines, pyrazoles, or other nitrogen-containing heterocycles. This strategic conversion leverages the inherent reactivity of the pyranone ring to construct new molecular frameworks that would be more challenging to synthesize directly.